N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide
Overview
Description
N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.08130452 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide is the Serine/threonine-protein kinase Chk1 . This protein is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
While the exact interaction between N-[2-(5,6,7,8-tetrahydro1These compounds can bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle checkpoint mechanisms, which can lead to uncontrolled cell division and potentially cancer . It also impairs the cell’s ability to repair DNA damage, which can lead to an accumulation of mutations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(5,6,7,8-tetrahydro1These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide’s action at the molecular and cellular level is the disruption of normal cell cycle progression and DNA repair mechanisms . This can lead to an accumulation of DNA damage and potentially uncontrolled cell division .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-11(22)21-13-7-3-5-9-15(13)24-18-16-12-6-2-4-8-14(12)23-17(16)19-10-20-18/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDTXTWSJUYBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=NC=NC3=C2C4=C(S3)CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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